An In-Depth Technical Guide to 2-Bromo-3-ethoxycyclopent-2-enone: Synthesis, Properties, and Synthetic Utility
An In-Depth Technical Guide to 2-Bromo-3-ethoxycyclopent-2-enone: Synthesis, Properties, and Synthetic Utility
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the cyclopentenone framework stands out as a privileged scaffold. Its prevalence in a vast array of natural products and medicinally important compounds is a testament to the versatile reactivity of the enone functionality.[1] When this core is further functionalized with strategically placed reactive handles, its utility expands exponentially. This guide focuses on one such powerful intermediate: 2-Bromo-3-ethoxycyclopent-2-enone .
This molecule is a compelling synthetic building block due to the orthogonal reactivity of its three key features: the electron-deficient α,β-unsaturated ketone, the vinyl bromide, and the electron-rich enol ether. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling and nucleophilic substitution reactions.[2] Simultaneously, the ethoxy group modulates the electronic properties of the enone system, influencing regioselectivity and providing a site for potential hydrolysis or modification. This guide provides an in-depth exploration of the synthesis, properties, and chemical reactivity of this compound for researchers, scientists, and drug development professionals seeking to leverage its unique chemical architecture.
Physicochemical and Spectroscopic Profile
Precise experimental data for 2-Bromo-3-ethoxycyclopent-2-enone is not extensively published. The following data is a combination of information from chemical suppliers and predicted values based on structurally similar analogues, such as 2-bromo-3-methyl-2-cyclopenten-1-one.[3][4]
Physical and Chemical Properties
| Property | Value / Information | Source |
| CAS Number | 226703-16-8 | [5] |
| Molecular Formula | C₇H₉BrO₂ | Calculated |
| Molecular Weight | 205.05 g/mol | Calculated |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | 285.1 °C at 760 mmHg | [6] |
| Density | 1.511 g/cm³ | [6] |
| Flash Point | 126.2 °C | [6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMF). | - |
Spectroscopic Characterization (Predicted)
No definitive, published spectra for 2-Bromo-3-ethoxycyclopent-2-enone are available. The following table outlines the expected spectroscopic characteristics based on the analysis of its functional groups and data from analogous compounds.[7][8]
| Spectroscopy | Expected Signature |
| ¹H NMR | δ (ppm): • ~4.2-4.5 (q, 2H): -O-CH₂ -CH₃ • ~2.8-3.0 (m, 2H): Allylic CH₂ at C5 • ~2.4-2.6 (m, 2H): CH₂ at C4 • ~1.3-1.5 (t, 3H): -O-CH₂-CH₃ |
| ¹³C NMR | δ (ppm): • ~195-205: Carbonyl carbon (C1) • ~160-170: C3 bearing the ethoxy group • ~110-120: C2 bearing the bromine atom • ~65-75: -O -CH₂-CH₃ • ~30-40: C4 and C5 methylene carbons • ~14-16: -O-CH₂-CH₃ |
| IR Spectroscopy | ν (cm⁻¹): • ~1700-1725: C=O stretch (conjugated ketone) • ~1620-1650: C=C stretch (enol ether) • ~1200-1250: C-O stretch (enol ether) |
Synthesis and Purification
A robust synthesis of 2-Bromo-3-ethoxycyclopent-2-enone can be logically designed via a two-step sequence starting from 1,3-cyclopentanedione. This approach involves the formation of an enol ether, which is a more stable and isolable intermediate than the corresponding enol, followed by selective bromination at the electron-rich α-position.
Synthetic Workflow
The proposed synthesis proceeds as follows:
-
O-Alkylation: Reaction of 1,3-cyclopentanedione with an ethylating agent (e.g., triethyl orthoformate) under acidic catalysis yields 3-ethoxycyclopent-2-enone. This step transforms the β-dicarbonyl system into a stable enone.[9]
-
Bromination: The resulting 3-ethoxycyclopent-2-enone is then subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS), which selectively installs a bromine atom at the C2 position.
Experimental Protocol: Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone
Step 1: Synthesis of 3-ethoxycyclopent-2-enone from 1,3-cyclopentanedione
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-cyclopentanedione (1.0 equiv), triethyl orthoformate (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).
-
Add anhydrous toluene to the flask to create a slurry.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The crude 3-ethoxycyclopent-2-enone can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Step 2: Synthesis of 2-Bromo-3-ethoxycyclopent-2-enone
-
In a flask protected from light, dissolve the crude 3-ethoxycyclopent-2-enone (1.0 equiv) in an anhydrous solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of a radical initiator like AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct and wash the filter cake with CCl₄.
-
Wash the combined organic filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-3-ethoxycyclopent-2-enone.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-3-ethoxycyclopent-2-enone lies in its capacity to undergo a variety of transformations, primarily leveraging the vinyl bromide moiety for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a highly effective method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][10] The vinyl bromide of our target compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A Pd(0) species is the active catalyst.[11] A phosphine ligand (e.g., PPh₃ or more specialized Buchwald ligands) is required to stabilize the palladium center and facilitate the catalytic cycle. A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the organoboron species for the transmetalation step.[11] Aprotic solvents like dioxane or toluene are commonly used to prevent protodeboronation of the boronic acid.
Protocol: General Procedure for Suzuki Coupling
-
Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-ethoxycyclopent-2-enone (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).[12]
-
Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Heck-Mizoroki Reaction
The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene, providing a powerful method for C-C bond formation.[13][14] This allows for the introduction of alkenyl substituents at the C2 position of the cyclopentenone ring.
Causality in Protocol Design: The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] It requires a palladium catalyst, a base (often an amine like triethylamine or an inorganic base like potassium carbonate) to neutralize the HBr formed, and a suitable solvent (e.g., DMF, NMP, or acetonitrile).[13] Phosphine ligands are often used to improve catalyst stability and reactivity.
Protocol: General Procedure for Heck Reaction
-
Vessel Preparation: To a dry Schlenk flask, add 2-Bromo-3-ethoxycyclopent-2-enone (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 2.0 equiv).[16]
-
Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Degassing: Degas the mixture thoroughly as described for the Suzuki coupling.
-
Reaction: Heat the mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue via flash column chromatography to isolate the coupled product.[16]
Nucleophilic Vinylic Substitution
Unlike saturated alkyl halides which undergo Sₙ1 or Sₙ2 reactions, nucleophilic substitution on vinyl halides is more challenging and typically proceeds through an addition-elimination mechanism.[17][18] The electron-withdrawing carbonyl group in 2-Bromo-3-ethoxycyclopent-2-enone activates the double bond for nucleophilic attack, making this transformation feasible.
Mechanism Rationale: A direct Sₙ2 backside attack is impossible due to the steric hindrance of the ring. An Sₙ1 mechanism is unfavorable because it would require the formation of a high-energy vinyl cation. Therefore, the most plausible pathway is the attack of the nucleophile at the C2 carbon, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer-like complex). Subsequent elimination of the bromide ion restores the double bond and yields the substituted product.[19]
Safety and Handling
As a halogenated α,β-unsaturated ketone, 2-Bromo-3-ethoxycyclopent-2-enone should be handled with care, assuming it possesses properties of related hazardous compounds.[3][20]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hazards:
-
Toxicity: The toxicological properties have not been fully investigated. Halogenated ketones are often lachrymatory (tear-inducing) and can be irritants to the skin, eyes, and respiratory tract.[20]
-
Flammability: While it has a high flash point, it should be kept away from open flames and sources of ignition.[6]
-
Reactivity: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromo-3-ethoxycyclopent-2-enone is a highly functionalized and synthetically versatile intermediate. Its unique arrangement of a vinyl bromide, an enol ether, and a conjugated ketone provides chemists with a powerful platform for constructing complex molecular architectures. The ability to readily participate in cornerstone reactions like the Suzuki-Miyaura and Heck couplings makes it an invaluable tool for introducing molecular diversity. A thorough understanding of its reactivity, coupled with careful handling, will enable researchers in drug discovery and materials science to unlock its full potential in the synthesis of novel and valuable compounds.
References
-
[No Author]. (n.d.). 2-BROMO-3-METHYL-2-CYCLOPENTEN-ONE|80963-36-6. LookChem. Retrieved from [Link]
-
[No Author]. (n.d.). 2-BROMO-3-METHYL-2-CYCLOPENTEN-1-ONE|80963-36-6. LookChem. Retrieved from [Link]
- [No Author]. (n.d.). Process for the production of 1,3-cyclopentanedione. Google Patents.
-
[No Author]. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author]. (n.d.). Nucleophilic substitution. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Carroll, K. S., & Salsbury, J. R. (2013). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications, 49(78), 8791-8793. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]
-
[No Author]. (n.d.). Mastering the Synthesis of 1,3-Cyclopentanedione: Methods and Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Harmata, M., & Tata, R. R. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]
-
[No Author]. (n.d.). [Nucleophilic substitution] Why is B the correct answer. Reddit. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylcyclopent-2-enone. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. NIST WebBook. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
[No Author]. (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Royal Society of Chemistry. Retrieved from [Link]
-
Stoyanov, S., & Antonov, L. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 1(2), 233-242. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylcyclopent-2-en-1-one. Retrieved from [Link]
-
Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]
Sources
- 1. Cyclopentenone synthesis [organic-chemistry.org]
- 2. 2-Bromo-3-ethoxycyclopent-2-enone | 226703-16-8 | Benchchem [benchchem.com]
- 3. 2-BROMO-3-METHYL-2-CYCLOPENTEN-1-ONE|80963-36-6|lookchem [lookchem.com]
- 4. 2-Bromo-3-methyl-2-cyclopenten-1-one | C6H7BrO | CID 4437009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
